2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents . An improved procedure has been proposed for the preparation of intermediate compounds via selective acylation followed by sulfonylation of amines .
Industrial Production Methods
In industrial settings, the synthesis of thiadiazoloquinazolines can be catalyzed by deep eutectic solvents, such as diphenhydramine hydrochloride-CoCl2⋅6H2O . This method offers advantages such as short reaction times, avoidance of toxic organic solvents, and scalability, making it economically justified and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure but differ in the fusion with a triazole ring.
3H-quinazolin-4-one derivatives: These compounds have a quinazoline core but lack the thiadiazole ring.
Uniqueness
2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific fusion of the thiadiazole and quinazoline rings, along with the presence of the 3,5-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13N3OS |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3OS/c1-10-7-11(2)9-12(8-10)15-19-20-16(21)13-5-3-4-6-14(13)18-17(20)22-15/h3-9H,1-2H3 |
InChI Key |
HEDKQSPFGHUQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
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